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transcription factor AMT1 - 141490-28-0

transcription factor AMT1

Catalog Number: EVT-1516860
CAS Number: 141490-28-0
Molecular Formula: C7H8BClO2
Molecular Weight: 0
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Product Introduction

Source and Classification

AMT1 belongs to the GARP (GOLDEN2, ARR-B, Psr1) family of transcription factors, which are characterized by a conserved DNA-binding domain known as the B-motif. This family is significant in regulating various physiological processes in plants, including nutrient responses and developmental processes . Within the GARP family, AMT1 is classified under the NITRATE-INDUCIBLE, GARP-TYPE TRANSCRIPTIONAL REPRESSOR subfamily, which is crucial for nitrogen signaling and regulation .

Synthesis Analysis

Methods and Technical Details

The synthesis of transcription factor AMT1 involves several molecular biology techniques. Gene cloning and expression analysis are commonly utilized to understand its function. Techniques such as reverse transcription quantitative polymerase chain reaction (RT-qPCR) are employed to quantify gene expression levels under different nitrogen conditions. Additionally, transient expression assays using plant protoplasts or agroinfiltration methods help elucidate the regulatory mechanisms governing AMT1 expression.

Molecular Structure Analysis

Structure and Data

The molecular structure of transcription factor AMT1 features a characteristic DNA-binding domain that allows it to interact with specific promoter regions of target genes involved in ammonium transport. The protein's structure includes a coiled-coil domain facilitating dimerization with other transcription factors, enhancing its regulatory capabilities . Structural studies using techniques like X-ray crystallography or nuclear magnetic resonance spectroscopy could provide insights into the precise configuration of the protein and its interaction with DNA.

Chemical Reactions Analysis

Reactions and Technical Details

Transcription factor AMT1 operates through several biochemical reactions that regulate ammonium transport in plants. It binds to specific promoter regions of ammonium transporter genes, activating their transcription in response to ammonium availability. The phosphorylation of AMT1 by various kinases can modulate its activity and stability, influencing ammonium uptake rates . Electrophoretic mobility shift assays (EMSA) are often used to confirm the binding affinity of AMT1 to its target DNA sequences.

Mechanism of Action

Process and Data

The mechanism of action for transcription factor AMT1 involves its binding to specific DNA motifs within the promoters of ammonium transporter genes. This binding initiates the transcription process, leading to increased expression of these transporters when ammonium levels are low. For example, studies have shown that brassinosteroid signaling pathways influence AMT1 expression through interactions with other transcription factors like BZR1 . The regulation is tightly linked to nitrogen availability, ensuring that plants can adapt their nutrient uptake strategies based on environmental conditions.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Transcription factor AMT1 exhibits properties typical of plant transcription factors. It is soluble in aqueous solutions and stable under physiological conditions found in plant cells. Its molecular weight varies depending on the specific isoform but generally falls within the range typical for plant proteins (approximately 30-50 kDa). The protein's stability can be influenced by post-translational modifications such as phosphorylation.

Applications

Scientific Uses

Transcription factor AMT1 has significant applications in agricultural biotechnology and plant science research. By understanding its regulatory mechanisms, scientists aim to enhance nitrogen use efficiency in crops through genetic engineering approaches. Overexpression of AMT1 has been linked to improved growth and yield under low nitrogen conditions, making it a target for developing resilient crop varieties capable of thriving in nutrient-poor soils . Furthermore, research into this transcription factor contributes to broader studies on nutrient signaling pathways in plants, offering insights into sustainable agricultural practices.

Structural Characterization of AMT1

Domain Architecture of AMT1

N-Terminal Zn(II)-Binding Module

The AMT1 transcription factor from Candida glabrata features a modular architecture, with its N-terminal domain (residues 1–40) forming an independent Zn(II)-binding module. This domain coordinates a single zinc ion through a conserved Cys₂His₂ motif, which stabilizes the DNA-binding interface. Structural analyses reveal that zinc coordination induces folding of this module into a compact helix-loop-helix structure, enabling its role in nuclear localization and protein-protein interactions [4] [5]. Mutation of zinc-ligating residues disrupts AMT1’s transcriptional activity, confirming the structural necessity of this metal-binding site.

Central Cu(I)-Thiolate Regulatory Domain

Adjacent to the zinc module, residues 41–110 constitute a copper-sensing domain that undergoes conformational switching upon Cu(I) binding. This domain binds four Cu(I) ions via cysteine thiolates to form a tetracopper-thiolate cluster, converting AMT1 from an inactive state to a transcriptionally active conformation. Truncation experiments (residues 37–110) confirm this domain functions independently, retaining identical Cu(I)-thiolate luminescence and DNA-binding affinity to full-length AMT1 [4] [5].

C-Terminal Transcriptional Activation Domain

The C-terminal region (residues 111–end) harbors acidic and hydrophobic residues critical for transactivation. While structurally uncharacterized, deletion studies demonstrate its necessity for recruiting RNA polymerase II and co-activators to target gene promoters. This domain remains functionally inert until copper-induced conformational changes in the central domain expose its activation surfaces [4].

Table 1: Domain Architecture of AMT1

DomainResiduesMetal InteractionFunction
N-terminal module1–40Zn(II) (Cys₂His₂)DNA binding stabilization
Regulatory domain41–110Cu(I)₄-thiolate clusterCopper-sensing, allosteric activation
C-terminal domain111–C-endNoneTranscriptional activation

Copper Coordination and Cluster Formation

Tetracopper-Thiolate Cluster Stabilization

The Cu(I) regulatory domain forms a polynuclear [Cu₄(S-Cys)ₙ] cluster (where n = 6–8 thiolate ligands), analogous to metallothionein coordination. This cluster is characterized by short Cu–Cu distances (2.7 Å) and rhombic geometry, stabilized by bridging cysteine thiolates. Cluster assembly displaces inhibitory peptides, exposing DNA-binding surfaces and enabling transcriptional activation [4] [5].

Spectroscopic Analysis of Cu(I)-S Interactions

Extended X-ray absorption fine structure (EXAFS) spectroscopy reveals a mean Cu–S bond distance of 2.26 Å in the Cu₄ cluster. Luminescence studies show emission at ~600 nm upon excitation at 300 nm, attributed to triplet-state charge transfer (³CC) transitions from sulfur to Cu(I). These spectral signatures are identical in truncated (residues 37–110) and full-length AMT1, confirming domain autonomy. The cluster’s stability (logK > 19) enables tight regulation of copper-responsive genes [4] [7].

Table 2: Spectroscopic Properties of AMT1 Cu(I)-Thiolate Cluster

TechniqueKey ParametersStructural Interpretation
EXAFSCu–S distance: 2.26 ÅTetrahedral Cu(I) coordination
Cu–Cu distance: 2.7 ÅMetal-metal bonding in cluster core
Luminescenceλₑₓ: 300 nm; λₑₘ: 600 nmS→Cu(I) charge transfer transition
UV-VisAbsorbance bands at 250, 280 nmCys→Cu(I) ligand-to-metal charge transfer

DNA-Binding Motifs and Recognition Sequences

Metal Response Element (MRE) Specificity

AMT1 recognizes conserved cis-elements termed Metal Response Elements (MREs; consensus 5′-TTTGCGCA-3′), typically within promoter regions of copper detoxification genes (e.g., metallothioneins). Nucleosome mapping studies show AMT1 binds MREs positioned near nucleosomal dyads, facilitated by poly(dA:dT) tracts that destabilize histone-DNA contacts. In vitro, AMT1 binds nucleosomal DNA with only threefold reduced affinity compared to free DNA, demonstrating exceptional access to compacted chromatin [1] [3] [6].

Major and Minor Groove Interaction Mechanisms

AMT1 engages DNA through dual-groove contacts:

  • Major groove: An α-helix harboring conserved Arg/Lys residues contacts G/C bases of the MRE, confirmed by ethylation interference assays.
  • Minor groove: A β-hairpin inserts into the minor groove, recognizing a conserved adenosine residue via hydrogen bonding. Mutation of Arg²⁵ to Lys disrupts minor-groove contacts, reducing DNA affinity by >50% and impairing copper resistance in vivo [2] [5].

FRET studies reveal AMT1 binding induces DNA unwinding and partial detachment of nucleosomal DNA termini from histones, but no histone octamer dissociation. This structural adaptability enables transcription factor access without full nucleosome disassembly [1] [2].

Table 3: AMT1-DNA Interaction Mechanisms

Interaction SiteAMT1 Structural ElementDNA TargetFunctional Consequence
Major grooveRecognition helix (Arg/Lys)GC bases of MREHigh-affinity sequence recognition
Minor grooveβ-hairpin (Arg²⁵)Adenosine residueDNA bending/unwinding
Nucleosomal DNAUndefinedPoly(dA:dT) tractsChromatin decompaction

Concluding Remarks

AMT1 exemplifies how metalloregulatory transcription factors integrate metal sensing, chromatin remodeling, and DNA recognition. Its domain architecture enables allosteric activation via a tetracopper-thiolate cluster, while its DNA-binding mechanics overcome steric constraints of nucleosomal packaging. The structural plasticity of Cu(I) coordination—a feature shared with copper chaperones—underscores its evolutionary optimization for rapid response to copper toxicity [4] [7]. Future studies may exploit AMT1’s zinc hooks or Cu(I) clusters for bioengineering metal-responsive gene circuits.

Compounds Mentioned

  • Transcription factor AMT1
  • Zinc (Zn(II))
  • Copper (Cu(I))
  • Tetracopper-thiolate cluster
  • Metal Response Element (MRE)
  • Poly(dA:dT) DNA sequence
  • Cysteine thiolates
  • Histidine ligands
  • Nucleosome core particle
  • Chromatin

Properties

CAS Number

141490-28-0

Product Name

transcription factor AMT1

Molecular Formula

C7H8BClO2

Synonyms

transcription factor AMT1

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